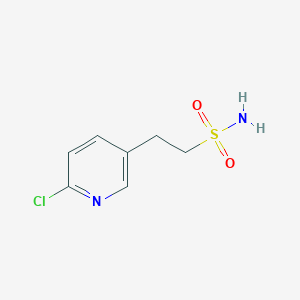

2-(6-Chloropyridin-3-yl)ethanesulfonamide

Description

Significance of Sulfonamide Scaffolds in Modern Chemical Research

The sulfonamide group (-SO₂NHR) is a cornerstone in medicinal chemistry, having been a source of therapeutic agents for nearly a century. nih.gov Its journey began with the discovery of the antibacterial properties of prontosil, a sulfonamide-containing dye, which led to the development of the first class of systemic antimicrobial agents, commonly known as sulfa drugs. nih.govmdpi.com This initial success paved the way for the extensive exploration of the sulfonamide scaffold, revealing a remarkable breadth of biological activities. nih.gov

The versatility of the sulfonamide functional group stems from several key features. It is a stable, non-hydrolyzable moiety that can act as a hydrogen bond donor and acceptor, allowing for strong and specific interactions with biological targets. Furthermore, the geometry and electronic properties of the sulfonamide group can be readily modulated through substitution on the sulfonamide nitrogen and the aromatic ring to which it is attached. This chemical tractability has enabled the development of sulfonamide-containing drugs for a wide array of therapeutic applications. nih.govmdpi.com

Beyond their well-established antibacterial role, sulfonamides are integral to drugs with diverse pharmacological actions, including:

Anticancer agents: Many sulfonamide derivatives have been developed as inhibitors of carbonic anhydrases, enzymes that are overexpressed in many tumors and contribute to their growth and proliferation. nih.govmdpi.com

Anti-inflammatory drugs: Celecoxib, a selective COX-2 inhibitor, features a sulfonamide moiety and is widely used to treat inflammation and pain.

Antiviral agents: Certain sulfonamides have demonstrated efficacy as inhibitors of viral enzymes, such as proteases, which are crucial for viral replication. nih.gov

Diuretics: The diuretic properties of some sulfonamides are exploited in the management of hypertension and edema.

The continued interest in sulfonamide scaffolds in modern chemical research is driven by their proven track record in drug discovery and their capacity to be incorporated into novel molecular designs to target a wide range of biological processes. nih.gov

Table 1: Examples of Therapeutic Areas for Sulfonamide-Containing Drugs

| Therapeutic Area | Example Drug Class/Target | Reference |

|---|---|---|

| Antibacterial | Dihydropteroate synthase inhibitors | nih.gov |

| Anticancer | Carbonic anhydrase inhibitors | nih.govmdpi.com |

| Anti-inflammatory | COX-2 inhibitors | nih.gov |

| Antiviral | Protease inhibitors | nih.gov |

| Diuretics | Carbonic anhydrase inhibitors | mdpi.com |

The Pyridine (B92270) Moiety as a Privileged Pharmacophore in Bioactive Compounds

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is another "privileged scaffold" in medicinal chemistry. Its presence in a vast number of natural products, vitamins (such as niacin and pyridoxine), and synthetic drugs underscores its importance in biological recognition processes. The inclusion of a nitrogen atom in the aromatic ring imparts distinct physicochemical properties compared to its carbocyclic analog, benzene (B151609). bohrium.com

Key features that contribute to the pyridine moiety's status as a privileged pharmacophore include:

Hydrogen Bonding Capability: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a crucial interaction for binding to biological macromolecules like proteins and nucleic acids.

Polarity and Solubility: The presence of the nitrogen atom increases the polarity of the ring system, which can enhance the aqueous solubility of a drug molecule, a desirable pharmacokinetic property.

π-π Stacking Interactions: The aromatic nature of the pyridine ring allows it to participate in π-π stacking interactions with aromatic amino acid residues in protein binding sites.

Metabolic Stability: The pyridine ring is generally stable to metabolic degradation, contributing to a longer duration of action for drugs containing this moiety.

Versatility for Substitution: The pyridine ring can be readily functionalized at various positions, allowing for the fine-tuning of steric, electronic, and pharmacokinetic properties of a molecule.

The pyridine scaffold is found in a wide range of clinically used drugs, demonstrating its broad therapeutic applicability.

Table 2: Examples of FDA-Approved Drugs Containing a Pyridine Moiety

| Drug Name | Therapeutic Use |

|---|---|

| Isoniazid | Antitubercular |

| Nifedipine | Antihypertensive |

| Piroxicam | Anti-inflammatory |

| Atorvastatin | Cholesterol-lowering |

| Imatinib | Anticancer |

Structural Rationale and Research Context of 2-(6-Chloropyridin-3-yl)ethanesulfonamide

The compound this compound is a hybrid molecule that combines the key features of both the sulfonamide and pyridine scaffolds. The structural rationale for designing and synthesizing such a molecule lies in the potential for synergistic or novel biological activities arising from the combination of these two pharmacophores. The ethanesulfonamide (B75362) portion provides a flexible linker between the chloropyridine ring and the sulfonamide group, allowing for optimal positioning within a biological target's binding site.

The research context for investigating this compound and related structures is primarily focused on the development of novel therapeutic agents, particularly in the areas of oncology and infectious diseases. The combination of a pyridine ring, often found in kinase inhibitors, with a sulfonamide group, a classic zinc-binding moiety present in carbonic anhydrase inhibitors, suggests several potential biological targets. nih.govmdpi.comnih.gov

The inclusion of a chlorine atom at the 6-position of the pyridine ring is also a deliberate design choice. Halogen atoms, particularly chlorine, are frequently incorporated into drug candidates to modulate their physicochemical properties. The presence of chlorine can:

Enhance Binding Affinity: The chlorine atom can participate in halogen bonding, a non-covalent interaction that can contribute to the binding affinity of a ligand for its protein target.

Modulate Lipophilicity: The introduction of a chlorine atom increases the lipophilicity of the molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) profile.

Block Metabolic Sites: A strategically placed chlorine atom can block sites of metabolic oxidation, thereby increasing the metabolic stability and half-life of the compound.

Recent research has explored the synthesis and biological evaluation of various pyridine-sulfonamide hybrids. For example, some studies have focused on their potential as anticancer agents through the inhibition of enzymes like vascular endothelial growth factor receptor 2 (VEGFR-2), a key player in tumor angiogenesis. nih.gov Others have investigated their activity as carbonic anhydrase inhibitors for potential applications in cancer and other diseases. nih.govmdpi.com Furthermore, the antibacterial potential of novel sulfonamides continues to be an active area of research to combat the growing threat of antibiotic resistance. nih.gov

Therefore, the investigation into the chemical biology of this compound is well-grounded in established medicinal chemistry principles and is aimed at exploring a potentially rich area of chemical space for the discovery of new bioactive compounds.

Table 3: Key Structural Components of this compound and Their Potential Roles

| Structural Component | Potential Role in Bioactivity |

|---|---|

| Sulfonamide (-SO₂NH₂) | Hydrogen bonding, interaction with metal ions (e.g., zinc in metalloenzymes) |

| Pyridine Ring | Hydrogen bonding, π-π stacking, scaffold for substitution |

| 6-Chloro Substituent | Halogen bonding, modulation of lipophilicity and metabolic stability |

| Ethane Linker | Provides conformational flexibility for optimal binding |

Table 4: List of Compound Names

| Compound Name |

|---|

| This compound |

| Prontosil |

| Celecoxib |

| Isoniazid |

| Niacin |

| Nifedipine |

| Piroxicam |

| Pyridoxine |

| Atorvastatin |

Structure

3D Structure

Properties

IUPAC Name |

2-(6-chloropyridin-3-yl)ethanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2O2S/c8-7-2-1-6(5-10-7)3-4-13(9,11)12/h1-2,5H,3-4H2,(H2,9,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBPVORVFWQCHKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1CCS(=O)(=O)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 6 Chloropyridin 3 Yl Ethanesulfonamide

Retrosynthetic Analysis of the 2-(6-Chloropyridin-3-yl)ethanesulfonamide Scaffold

A retrosynthetic analysis of the target molecule reveals several plausible disconnection points, offering flexibility in the design of a synthetic strategy. The most logical disconnections are at the C-C bond of the ethyl linker and the S-N bond of the sulfonamide group.

Disconnection I: C-C Bond Cleavage

This approach disconnects the ethyl group from the pyridine (B92270) ring. This leads to a (6-chloropyridin-3-yl) synthon and a two-carbon synthon bearing the sulfonamide functionality. The corresponding synthetic equivalents could be a 6-chloropyridin-3-yl halide and a vinylsulfonamide, which can be coupled and subsequently reduced. Alternatively, a 6-chloropyridin-3-yl organometallic reagent could be reacted with a suitable two-carbon electrophile.

Disconnection II: S-N Bond Cleavage

This strategy involves the formation of the sulfonamide bond in a late stage of the synthesis. The disconnection of the S-N bond leads to 2-(6-chloropyridin-3-yl)ethanesulfonyl chloride and ammonia (B1221849) or an ammonia equivalent. This approach relies on the successful synthesis of the key sulfonyl chloride intermediate.

Disconnection III: C-S Bond Cleavage

A less common but viable approach involves the formation of the C-S bond. This would entail the reaction of a 2-(6-chloropyridin-3-yl)ethyl nucleophile with a source of sulfur dioxide, followed by amination.

These retrosynthetic pathways provide the foundation for the various synthetic methodologies discussed in the following sections.

Established Approaches for Ethanesulfonamide (B75362) Synthesis

The ethanesulfonamide moiety is a key component of the target molecule. Several established methods can be employed for its construction.

One common strategy involves the use of 2-chloroethanesulfonyl chloride . This commercially available or readily synthesized reagent can react with ammonia or a protected amine to form the corresponding sulfonamide. Subsequent deprotection, if necessary, yields the desired ethanesulfonamide. The reaction of 2-chloroethanesulfonyl chloride with anilines in the presence of a base like sodium hydroxide (B78521) is a known method for preparing N-aryl ethanesulfonamides. rsc.org

Another versatile approach is through the synthesis and subsequent reduction of vinylsulfonamides . Vinylsulfonamides can be prepared through various methods, including the Horner-Wadsworth-Emmons reaction of a sulfonyl-stabilized phosphonate (B1237965) with an aldehyde. These vinylsulfonamides can then be reduced to the corresponding ethanesulfonamides using standard reduction conditions, such as catalytic hydrogenation.

| Precursor | Reagents and Conditions | Product | Reference |

| 2-Chloroethanesulfonyl chloride | Aniline, NaOH, CH2Cl2, 0 °C to rt | N-Phenylethenesulfonamide | rsc.org |

| Sulfonyl-stabilized phosphonate | Aldehyde, Base | Vinylsulfonamide | N/A |

| Vinylsulfonamide | H2, Pd/C | Ethanesulfonamide | N/A |

Strategies for Incorporating the 6-Chloropyridin-3-yl Unit

The introduction of the 6-chloropyridin-3-yl fragment is a critical step in the synthesis of the target compound. This can be achieved through functionalization of the pyridine ring or by forming the pyridyl-ethyl linkage via coupling reactions.

Pyridine Ring Functionalization and Derivatization

Direct functionalization of the pyridine ring can be challenging due to its electron-deficient nature. However, various methods exist for introducing substituents at specific positions. For the target molecule, starting with a pre-functionalized pyridine derivative is often the most efficient approach. Commercially available 3-substituted-6-chloropyridines, such as 6-chloro-3-iodopyridine or 6-chloropyridine-3-boronic acid, serve as excellent starting materials for subsequent coupling reactions.

Coupling Reactions for Pyridyl-Ethyl Linkage Formation

Modern cross-coupling reactions are powerful tools for forming the C-C bond between the pyridine ring and the ethyl chain.

Suzuki Coupling: The palladium-catalyzed Suzuki coupling reaction between a pyridylboronic acid or ester and a suitable ethyl-containing electrophile is a widely used method. For instance, 6-chloropyridine-3-boronic acid can be coupled with a vinyl halide, followed by reduction, to introduce the ethanesulfonamide precursor.

Negishi Coupling: The Negishi coupling, which involves the reaction of an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst, is another effective strategy. A 3-pyridylzinc halide can be coupled with a two-carbon electrophile to form the desired pyridyl-ethyl bond.

Heck Reaction: The Heck reaction, a palladium-catalyzed coupling of an unsaturated halide with an alkene, can also be employed. For example, 3-bromo-6-chloropyridine could be coupled with ethylene (B1197577), followed by further functionalization to install the sulfonamide group.

| Coupling Reaction | Pyridyl Reagent | Ethyl Synthon | Catalyst | Product |

| Suzuki Coupling | 6-Chloropyridine-3-boronic acid | Vinyl halide | Palladium catalyst | 2-(6-Chloropyridin-3-yl)vinyl derivative |

| Negishi Coupling | 6-Chloro-3-pyridylzinc halide | Haloethane derivative | Palladium or Nickel catalyst | 2-(6-Chloropyridin-3-yl)ethane derivative |

| Heck Reaction | 3-Bromo-6-chloropyridine | Ethylene | Palladium catalyst | 2-(6-Chloropyridin-3-yl)ethene |

Advanced Synthetic Strategies for Complex Sulfonamide Architectures

Recent advances in organic synthesis have provided powerful tools for the construction of complex sulfonamides, which can be applied to the synthesis of this compound.

Metal-Catalyzed Sulfonamidation and Cross-Coupling Reactions

Metal-catalyzed reactions have revolutionized the formation of C-N and C-S bonds, offering mild and efficient routes to sulfonamides.

Palladium-Catalyzed Sulfonamidation: Palladium catalysts are highly effective in promoting the cross-coupling of aryl or heteroaryl halides with sulfonamides. organic-chemistry.org This approach is particularly useful for late-stage functionalization. For the synthesis of the target molecule, a precursor such as 2-(6-chloropyridin-3-yl)ethanamine (B1357839) could potentially be coupled with a sulfonylating agent in a palladium-catalyzed reaction. Palladium-catalyzed methods for the preparation of arylsulfonyl chlorides from arylboronic acids also provide a convergent route to sulfonamides. nih.gov A one-pot synthesis of sulfonamides from aryl iodides using the sulfur dioxide surrogate DABSO has also been reported. organic-chemistry.org

Copper-Catalyzed Sulfonamidation: Copper-catalyzed N-arylation of sulfonamides with aryl halides, often referred to as the Ullmann condensation, is a classic and still widely used method. nie.edu.sgnih.gov Ligand-free copper-catalyzed cross-coupling of sulfonamides with aryl halides has been developed, offering a cost-effective and operationally simple procedure. nie.edu.sg Visible-light-assisted copper-catalyzed sulfonylation of aryl halides with sulfinates has also been reported as an efficient method. nih.gov

These advanced metal-catalyzed methods provide a broad toolkit for the synthesis of complex sulfonamides, enabling the efficient construction of molecules like this compound with high functional group tolerance and yields.

| Metal Catalyst | Coupling Partners | Reaction Type | Key Features |

| Palladium | Aryl/Heteroaryl Halides & Sulfonamides | C-N Cross-Coupling | High functional group tolerance, applicable to complex molecules. |

| Palladium | Arylboronic Acids & Chlorosulfating agent | C-S Bond Formation | Convergent synthesis of sulfonyl chlorides. |

| Copper | Aryl/Heteroaryl Halides & Sulfonamides | N-Arylation (Ullmann) | Cost-effective, can often be performed ligand-free. |

| Copper | Aryl Halides & Sulfinates | Sulfonylation (Visible Light) | Mild reaction conditions. |

Chemo- and Regioselective Synthesis Considerations for this compound

The synthesis of this compound presents several chemo- and regioselective challenges that must be carefully addressed to achieve the desired product efficiently and with high purity. The inherent electronic properties of the pyridine ring, coupled with the directing effects of the chloro substituent, dictate the reactivity and selectivity of synthetic transformations.

A primary challenge in the functionalization of the 6-chloropyridine scaffold is controlling the regioselectivity of substitution. The pyridine ring is electron-deficient, which generally makes it susceptible to nucleophilic attack, particularly at the 2- and 4-positions. However, direct introduction of an ethanesulfonamide group or a precursor at the 3-position via electrophilic aromatic substitution is generally difficult and often requires harsh conditions that may not be compatible with the desired functional groups.

Consequently, synthetic strategies often rely on the use of pre-functionalized starting materials or carefully chosen reaction conditions to direct substitution to the desired C-3 position. One plausible approach involves the use of a 3-substituted-6-chloropyridine as a key intermediate. For instance, a halogen atom at the 3-position can serve as a handle for cross-coupling reactions to introduce the two-carbon side chain.

Regioselective Cross-Coupling Strategies:

A common and effective method for forming the carbon-carbon bond at the 3-position is the palladium-catalyzed Suzuki or Heck cross-coupling reaction. Starting from a dihalogenated pyridine, such as 2-chloro-5-bromopyridine, the differential reactivity of the C-Br and C-Cl bonds can be exploited to achieve regioselective functionalization. Typically, the C-Br bond is more reactive in palladium-catalyzed cross-coupling reactions than the C-Cl bond, allowing for selective introduction of a vinyl group at the 3-position.

For example, a Heck reaction between 3-bromo-6-chloropyridine and ethylene can selectively form 3-vinyl-6-chloropyridine. The subsequent conversion of the vinyl group to the ethanesulfonamide moiety can be achieved through a free-radical addition of sodium bisulfite, followed by conversion of the resulting sulfonate to the sulfonamide.

The regioselectivity of such cross-coupling reactions can be influenced by several factors, including the choice of catalyst, ligands, and reaction conditions. The following interactive table illustrates the hypothetical influence of different ligands on the regioselectivity of a Suzuki coupling reaction with a dihalopyridine, showcasing the importance of ligand choice in directing the reaction to the desired position.

Interactive Data Table: Hypothetical Ligand Effects on Regioselectivity of Suzuki Coupling

| Ligand | C-3 Coupling Product (%) | C-5 Coupling Product (%) |

| Triphenylphosphine | 85 | 15 |

| Tricyclohexylphosphine | 92 | 8 |

| XPhos | 98 | 2 |

| SPhos | 95 | 5 |

Chemoselectivity Considerations:

Beyond regioselectivity, chemoselectivity is also a critical consideration, particularly when multiple reactive sites are present in the molecule. For instance, during the introduction of the ethanesulfonamide side chain, reaction conditions must be chosen to avoid unwanted reactions at the chloro-substituted position of the pyridine ring. Nucleophilic aromatic substitution of the chlorine atom is a potential side reaction, especially under basic or high-temperature conditions.

Furthermore, if the sulfonamide group is introduced early in the synthetic sequence, its acidic N-H proton can interfere with subsequent organometallic reactions. Therefore, protection of the sulfonamide group may be necessary, or alternatively, the sulfonamide can be formed in the final step of the synthesis.

Alternative Approaches via Metalation:

An alternative strategy for regioselective functionalization at the C-3 position involves directed ortho-metalation. However, the directing effects of the substituents on the 2-chloropyridine (B119429) ring must be carefully considered. While a chlorine atom can direct metalation to the C-3 position, the presence of the nitrogen atom in the ring can also influence the site of metalation. The choice of the metalating agent (e.g., n-butyllithium, lithium diisopropylamide) and reaction conditions are crucial for achieving the desired regioselectivity.

The following table provides a summary of potential chemo- and regioselective challenges and the corresponding synthetic strategies to address them in the synthesis of this compound.

Interactive Data Table: Summary of Synthetic Challenges and Strategies

| Challenge | Potential Synthetic Strategy | Key Considerations |

| Regioselectivity: Introduction of the side chain at the C-3 position. | Regioselective cross-coupling (e.g., Suzuki, Heck) of a 3-halo-6-chloropyridine. | Choice of catalyst and ligands to favor reaction at the C-3 position. |

| Chemoselectivity: Avoiding nucleophilic substitution of the chlorine atom. | Mild reaction conditions for subsequent steps. | Avoidance of strong nucleophiles and high temperatures. |

| Chemoselectivity: Reactivity of the sulfonamide N-H proton. | Protection of the sulfonamide group or late-stage sulfonamide formation. | Compatibility of protecting groups with other reaction steps. |

Structure Activity Relationship Sar Investigations of 2 6 Chloropyridin 3 Yl Ethanesulfonamide and Analogues

General Principles of Sulfonamide Structure-Activity Relationships

The sulfonamide functional group is a versatile pharmacophore found in a wide array of therapeutic agents, including antibacterial, and anti-inflammatory drugs. The general structure-activity relationships of sulfonamides are well-established and provide a foundation for understanding the potential activity of 2-(6-Chloropyridin-3-yl)ethanesulfonamide.

Key structural features that govern the biological activity of sulfonamides include:

The Sulfonamide Moiety (-SO₂NH₂): This group is crucial for the biological activity of many sulfonamides. The acidity of the sulfonamide proton can be a key determinant of activity, influencing the compound's ionization state at physiological pH and its ability to bind to target proteins.

The Aryl Group: The nature of the aromatic ring attached to the sulfonamide group significantly impacts the compound's properties. Electron-withdrawing or electron-donating substituents on the ring can alter the pKa of the sulfonamide, as well as its lipophilicity and pharmacokinetic profile. For antibacterial sulfonamides, a para-amino group on the benzene (B151609) ring is often essential for activity, as it mimics para-aminobenzoic acid (PABA), a key substrate in the bacterial folic acid synthesis pathway.

Substituents on the Sulfonamide Nitrogen (N¹): Modifications at this position can have a profound effect on the compound's potency, selectivity, and pharmacokinetic properties. The introduction of heterocyclic rings at the N¹ position has been a particularly successful strategy in the development of potent sulfonamide drugs.

The following table summarizes the general SAR principles for sulfonamides:

| Structural Feature | Influence on Biological Activity |

| Sulfonamide Group (-SO₂NH₂) | Essential for binding to many biological targets. The acidity of the NH proton is often critical. |

| Aromatic Ring | Influences electronic properties, lipophilicity, and potential for π-π stacking interactions with target proteins. |

| Substituents on the Aromatic Ring | Can modulate the pKa of the sulfonamide and affect metabolic stability. |

| N¹-Substituents | Significantly impacts potency, selectivity, and pharmacokinetic properties. Heterocyclic substituents often enhance activity. |

Influence of the 6-Chloropyridin-3-yl Moiety on Biological Recognition

The presence of the 6-chloropyridin-3-yl moiety in this compound is expected to play a significant role in its biological recognition. Pyridine (B92270) rings are common in pharmaceuticals and can engage in various interactions with biological macromolecules.

The key features of the 6-chloropyridin-3-yl group and their potential influence include:

Chlorine Atom: The chlorine atom at the 6-position is an electron-withdrawing group, which can influence the electron distribution of the pyridine ring and potentially enhance binding through halogen bonding or hydrophobic interactions. The position of the chlorine atom can also affect the molecule's metabolic stability.

Aromatic System: The pyridine ring itself can participate in π-π stacking or hydrophobic interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in the binding pocket of a target protein.

The antiproliferative activity of some pyridine derivatives has been linked to the presence and position of certain functional groups. For instance, methoxy (B1213986) (-OMe), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) groups have been found to enhance antiproliferative activity, while halogen atoms or bulky groups can sometimes lead to lower activity. nih.govnih.gov

Systematic Substituent Effects on Ethanesulfonamide (B75362) Derivatives

The ethanesulfonamide portion of this compound provides a flexible linker between the chloropyridinyl headgroup and the sulfonamide functionality. Systematic modifications of this linker and the substituents on the sulfonamide can provide valuable insights into the SAR.

Research on ethenesulfonamide (B1200577) and ethanesulfonamide derivatives as endothelin-A receptor antagonists has shown that modifications in this region are well-tolerated in terms of binding affinity and selectivity. For example, the replacement of a 2-phenylethenesulfonamide (B13091328) group with a 2-(pyridin-3-yl)ethenesulfonamide or a 2-phenylethanesulfonamide (B1266341) group did not significantly diminish activity.

A hypothetical systematic study of substituent effects on this compound derivatives could involve the variations outlined in the table below:

| Position of Substitution | Type of Substituent | Potential Impact |

| Ethyl Linker | Alkyl chains of varying length, introduction of rigidity (e.g., double bond) | Alters the distance and orientation between the pyridinyl and sulfonamide moieties, affecting how the molecule fits into a binding site. |

| Sulfonamide Nitrogen (N¹) | Small alkyl groups, cyclic amines, aromatic or heteroaromatic rings | Can significantly alter potency and selectivity by exploring additional binding interactions. |

| Pyridine Ring (other positions) | Introduction of small alkyl or electron-withdrawing/donating groups | Fine-tunes the electronic properties and steric profile of the pyridinyl moiety. |

Computational Chemistry Approaches for SAR Prediction and Validation

Computational chemistry provides powerful tools to predict and rationalize the SAR of compounds like this compound, offering insights that can guide synthetic efforts and biological testing.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. researchgate.net For this compound, docking studies could be employed to:

Identify Potential Biological Targets: By docking the compound against a library of known protein structures.

Predict Binding Modes: To understand how the molecule might orient itself within the active site of a specific target.

Analyze Ligand-Protein Interactions: To identify key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that contribute to binding affinity.

The results of a hypothetical molecular docking study could be summarized as follows:

| Moiety of this compound | Predicted Interaction with a Hypothetical Protein Target | Key Amino Acid Residues Involved (Example) |

| 6-Chloropyridin-3-yl | Hydrogen bond from pyridine nitrogen to a backbone NH. π-π stacking with an aromatic side chain. | Serine, Phenylalanine |

| Ethane Linker | Hydrophobic interactions. | Leucine, Valine |

| Sulfonamide Group | Hydrogen bonds from the NH₂ group to a carbonyl oxygen and a carboxylate side chain. | Aspartate, Glycine |

Quantum mechanics (QM) calculations can provide detailed information about the electronic properties of a molecule, such as its electrostatic potential and frontier molecular orbitals (HOMO and LUMO). This information is valuable for understanding the reactivity of the molecule and its potential to engage in specific types of interactions. For instance, QM methods have been used to study the structure and spectroscopic parameters of various sulfonamide derivatives. nih.gov

Molecular dynamics (MD) simulations can be used to study the dynamic behavior of a ligand-protein complex over time. nih.gov An MD simulation of this compound bound to a target protein could:

Assess the Stability of the Binding Pose: To determine if the predicted docking orientation is stable over time.

Characterize Conformational Changes: To observe how the ligand and protein adapt to each other upon binding.

Calculate Binding Free Energies: To provide a more accurate prediction of the binding affinity.

Together, these computational approaches can build a comprehensive in silico model of the SAR for this compound and its analogues, facilitating a more rational and efficient drug discovery process.

Preclinical Mechanistic Studies and Biological Activity Profiling

Identification and Validation of Molecular Targets

No studies documenting the identification or validation of molecular targets for 2-(6-Chloropyridin-3-yl)ethanesulfonamide were found.

Enzyme Inhibition Potency and Selectivity (e.g., Carbonic Anhydrase, Alpha-Amylase, Helicase)

There is no available data on the inhibitory effects of this compound on any enzyme systems, including but not limited to carbonic anhydrase, alpha-amylase, or helicase. Consequently, its potency and selectivity profile as an enzyme inhibitor remain uncharacterized.

Receptor Binding and Modulation Studies (e.g., Endothelin Receptors, Metabotropic Glutamate (B1630785) Receptors)

No research has been published detailing the binding affinity or modulatory effects of this compound on any receptors. This includes a lack of data for its potential interaction with endothelin receptors or metabotropic glutamate receptors.

Cellular Assays for Biological Response and Pathway Elucidation

A comprehensive search yielded no studies involving cellular assays to determine the biological response to this compound. As a result, there is no information on the cellular pathways that may be affected by this compound.

Mechanistic Insights into Compound Action at the Molecular Level

Due to the absence of preclinical studies, there are no mechanistic insights into the action of this compound at the molecular level. Its mode of action, potential binding interactions, and downstream molecular consequences have not been investigated or reported.

Advanced Analytical and Spectroscopic Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

In a typical ¹H NMR spectrum, the protons of the pyridine (B92270) ring would exhibit characteristic chemical shifts and coupling constants, reflecting their electronic environment and spatial relationships. The protons on the ethanesulfonamide (B75362) side chain would also show distinct signals. For instance, the methylene (B1212753) groups adjacent to the pyridine ring and the sulfonamide group would appear as multiplets, with their specific chemical shifts indicating the influence of the neighboring electron-withdrawing groups.

The ¹³C NMR spectrum would complement the ¹H NMR data by providing the chemical shifts of each unique carbon atom in the molecule. The carbon atoms of the pyridine ring, the ethanesulfonamide chain, and any substituent groups would resonate at specific frequencies, allowing for a complete carbon skeleton map of the molecule. The chemical shifts would be influenced by the electronegativity of the attached atoms, with carbons bonded to chlorine, nitrogen, and sulfur showing downfield shifts.

Hypothetical ¹H NMR Data for 2-(6-Chloropyridin-3-yl)ethanesulfonamide

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 8.35 | d | 1H | H-2 (pyridine) |

| 7.70 | dd | 1H | H-4 (pyridine) |

| 7.40 | d | 1H | H-5 (pyridine) |

| 4.80 | s (broad) | 2H | NH₂ (sulfonamide) |

| 3.40 | t | 2H | -CH₂-SO₂NH₂ |

Hypothetical ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| 151.0 | C-6 (pyridine) |

| 149.5 | C-2 (pyridine) |

| 139.0 | C-4 (pyridine) |

| 132.0 | C-3 (pyridine) |

| 124.5 | C-5 (pyridine) |

| 55.0 | -CH₂-SO₂NH₂ |

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for Purity and Identity

HPLC-MS is a powerful hybrid technique that combines the separation capabilities of HPLC with the mass analysis capabilities of MS. This technique is crucial for assessing the purity of this compound and confirming its molecular weight.

In an HPLC analysis, a suitable reversed-phase column (e.g., C18) would be used with a mobile phase gradient (e.g., water and acetonitrile (B52724) with a small amount of formic acid) to achieve optimal separation of the target compound from any impurities or starting materials. The retention time of the main peak would be a characteristic parameter for the compound under specific chromatographic conditions.

The eluent from the HPLC would be introduced into the mass spectrometer. Using an electrospray ionization (ESI) source in positive ion mode, the compound would be ionized to produce the protonated molecule [M+H]⁺. The mass-to-charge ratio (m/z) of this ion would be measured, providing a precise determination of the molecular weight of this compound. High-resolution mass spectrometry (HRMS) could be employed to determine the elemental composition of the molecule with high accuracy, further confirming its identity.

Expected HPLC-MS Data

| Parameter | Value |

|---|---|

| HPLC | |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% to 95% B over 10 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time | ~5.2 min (Hypothetical) |

| Mass Spectrometry | |

| Ionization Mode | ESI Positive |

| Calculated [M+H]⁺ | 221.0158 |

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The FTIR spectrum of this compound would show characteristic absorption bands corresponding to the vibrations of its specific chemical bonds.

Key expected vibrational frequencies include the N-H stretching of the sulfonamide group, the S=O stretching vibrations (asymmetric and symmetric), the C-N and C-Cl stretching of the pyridine ring, and the C-H stretching and bending vibrations of the aromatic and aliphatic portions of the molecule. The presence and position of these bands would provide strong evidence for the compound's structure.

Characteristic FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

|---|---|---|

| 3350-3250 | -NH₂ (sulfonamide) | N-H Stretch |

| 3100-3000 | Aromatic C-H | C-H Stretch |

| 2950-2850 | Aliphatic C-H | C-H Stretch |

| 1600-1450 | C=C, C=N (pyridine) | Ring Stretching |

| 1350-1300 | -SO₂- | Asymmetric S=O Stretch |

| 1160-1120 | -SO₂- | Symmetric S=O Stretch |

X-ray Diffraction (XRD) and Crystallography for Solid-State Structure

For crystalline solids, single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional arrangement of atoms in the crystal lattice. If a suitable single crystal of this compound can be grown, XRD analysis would provide definitive information on bond lengths, bond angles, and intermolecular interactions in the solid state.

The crystallographic data would include the crystal system, space group, and unit cell dimensions. This information is invaluable for understanding the packing of molecules in the solid state and identifying any hydrogen bonding or other non-covalent interactions that stabilize the crystal structure.

Hypothetical Crystallographic Data

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 12.1 |

| β (°) | 98.5 |

| Volume (ų) | 1025 |

Chromatographic Methods for Isolation and Quantification

In addition to HPLC for purity analysis, other chromatographic techniques are essential for the isolation and quantification of this compound.

For preparative purposes, column chromatography using silica (B1680970) gel is a standard method for purifying the crude product after synthesis. A suitable eluent system, such as a mixture of ethyl acetate (B1210297) and hexane, would be used to separate the desired compound from byproducts and unreacted starting materials. The progress of the separation would be monitored by thin-layer chromatography (TLC).

For quantitative analysis, a validated HPLC method with UV detection is typically developed. A calibration curve would be generated using standards of known concentration to accurately determine the amount of this compound in a given sample. This is particularly important for quality control and for studies where precise concentrations are required.

Emerging Research Directions and Future Prospects for Pyridyl Ethanesulfonamides

Development of Advanced Analogues with Enhanced Pharmacological Profiles

The development of advanced analogues of pyridyl ethanesulfonamides is a key area of research aimed at improving their pharmacological profiles, including potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies are crucial in this endeavor, guiding the rational design of new molecules with desired biological activities.

Researchers have synthesized and evaluated various series of pyridyl and pyrimidinyl sulfonamides, revealing important insights into their SAR. For instance, in the development of novel antiproliferative agents, modifications to the pyridine (B92270) ring, the sulfonamide linker, and other appended cyclic structures have been shown to significantly impact cytotoxicity. One study on azaheterocyclic carbazole (B46965) sulfonamides demonstrated that compounds with a dimethoxy-substituted pyridine ring exhibited potent cytotoxic activity against several human tumor cell lines. thieme.de

The following table summarizes key structure-activity relationships observed in various studies on pyridyl sulfonamide analogues:

| Molecular Modification | Observed Effect on Pharmacological Profile | Therapeutic Target/Application |

| Introduction of methoxy (B1213986) groups on the pyridine ring | Increased cytotoxic potency | Antiproliferative |

| Variation of substituents on the phenylsulfonamide moiety | Modulation of VEGFR-2 inhibitory activity | Anticancer (Angiogenesis inhibition) |

| Replacement of a carbonyl linker with a sulfonamide (bioisosteric replacement) | Altered potency and improved physicochemical properties | 11β-HSD1 inhibition (Metabolic disorders) |

| Fusion of the pyridine ring with other heterocycles (e.g., triazole) | Generation of novel scaffolds with antimalarial activity | Antimalarial |

These findings underscore the versatility of the pyridyl sulfonamide scaffold and highlight the potential for generating a diverse library of analogues with fine-tuned pharmacological properties for various therapeutic applications.

Exploration of Novel Therapeutic Applications Beyond Current Scope

While sulfonamides have a long history as antimicrobial agents, the unique structural features of pyridyl ethanesulfonamides are enabling their exploration in a wide range of novel therapeutic areas beyond infectious diseases.

One of the most promising new applications is in the treatment of metabolic disorders. Researchers have identified pyridyl sulfonamides as potent inhibitors of 11-beta-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in the pathogenesis of type 2 diabetes and obesity. thieme.de Inhibition of this enzyme in adipose tissue and the liver leads to reduced local glucocorticoid concentrations, resulting in improved insulin (B600854) sensitivity and glucose metabolism.

In the field of oncology, as previously mentioned, pyridine-sulfonamide hybrids are being developed as VEGFR-2 inhibitors to block tumor angiogenesis. researchgate.net Beyond this, other pyridyl sulfonamide derivatives have shown potential as inducers of apoptosis in cancer cells through various mechanisms, including the modulation of Bcl-2 family proteins and the activation of caspases. researchgate.net

Furthermore, the pyridyl sulfonamide scaffold is being investigated for the development of new antimalarial agents. Through in silico screening and subsequent synthesis, novel thieme.deresearchgate.netacs.orgtriazolo[4,3-a]pyridine sulfonamides have been identified with promising in vitro activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. rsc.org These compounds are believed to exert their effect by inhibiting parasitic enzymes that are essential for survival.

The versatility of the pyridyl sulfonamide core structure also extends to the potential treatment of central nervous system (CNS) disorders. The ability of the sulfonamide group to act as a hydrogen bond donor and acceptor, combined with the diverse chemistry of the pyridine ring, makes this scaffold suitable for targeting various CNS receptors and enzymes. sci-hub.se

The table below summarizes some of the novel therapeutic applications being explored for pyridyl sulfonamides:

| Therapeutic Area | Biological Target/Mechanism of Action | Potential Indication |

| Metabolic Disorders | 11β-Hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibition | Type 2 Diabetes, Obesity |

| Oncology | Vascular endothelial growth factor receptor 2 (VEGFR-2) inhibition, Apoptosis induction | Various solid tumors |

| Infectious Diseases | Inhibition of parasitic enzymes (e.g., falcipain-2) | Malaria |

| Central Nervous System Disorders | Targeting of various CNS receptors and enzymes | Neurodegenerative diseases, Psychiatric disorders |

Integration of Computational Design in Compound Optimization

The integration of computational design and molecular modeling has become an indispensable tool in modern drug discovery, and the optimization of pyridyl ethanesulfonamides is no exception. These in silico approaches accelerate the identification of promising lead compounds, refine their structures for improved activity and selectivity, and predict their pharmacokinetic properties, thereby reducing the time and cost associated with drug development.

Virtual screening is a powerful computational technique used to screen large libraries of compounds against a specific biological target. In the context of pyridyl sulfonamides, virtual screening has been successfully employed to identify novel hits for further development. For example, a virtual library of thieme.deresearchgate.netacs.orgtriazolo[4,3-a]pyridines bearing a sulfonamide fragment was screened against the malarial enzyme falcipain-2, leading to the identification of several compounds with potent antimalarial activity. rsc.org

Molecular docking is another crucial computational tool that predicts the preferred orientation of a ligand when bound to a receptor. This allows for a detailed understanding of the molecular interactions, such as hydrogen bonds and hydrophobic interactions, that govern binding affinity. For pyridyl sulfonamides, docking studies have been instrumental in elucidating the binding modes of these compounds with their target proteins, such as VEGFR-2 and 11β-HSD1. thieme.deresearchgate.net This information is then used to guide the design of new analogues with improved binding characteristics.

In addition to predicting binding affinity, computational methods are also used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of drug candidates. Early prediction of these properties is critical to avoid costly failures in later stages of drug development. For novel pyridyl sulfonamides, in silico ADMET prediction is routinely used to assess their drug-likeness and to identify potential liabilities that need to be addressed through chemical modification.

The following table highlights the application of various computational design techniques in the optimization of pyridyl sulfonamides:

| Computational Technique | Application in Pyridyl Sulfonamide Optimization | Outcome |

| Virtual Screening | Screening of large compound libraries against a biological target | Identification of novel hit compounds |

| Molecular Docking | Prediction of ligand-receptor binding modes and interactions | Rational design of analogues with improved potency and selectivity |

| Quantitative Structure-Activity Relationship (QSAR) | Development of mathematical models to predict biological activity based on chemical structure | Prediction of the activity of unsynthesized compounds |

| ADMET Prediction | In silico assessment of pharmacokinetic and toxicity profiles | Prioritization of compounds with favorable drug-like properties |

Sustainable and Scalable Synthetic Methodologies

The development of sustainable and scalable synthetic methodologies is a critical aspect of modern pharmaceutical chemistry, driven by the need for environmentally friendly and economically viable manufacturing processes. Research in the synthesis of pyridyl ethanesulfonamides is increasingly focused on green chemistry principles.

Traditional methods for the synthesis of sulfonamides often involve the use of hazardous reagents, such as sulfonyl chlorides, and require harsh reaction conditions. nih.gov To address these limitations, researchers are exploring alternative, more sustainable approaches. One such approach is the use of water as a solvent, which is a significant improvement over volatile organic solvents. Facile and environmentally benign methods for sulfonamide synthesis in aqueous media have been developed, often with the advantage of simplified product isolation through filtration. rsc.org

The development of novel catalytic systems is another key area of focus. Transition-metal catalysis, for instance, offers new routes to sulfonamides that avoid the need for pre-functionalized starting materials. organic-chemistry.org Photocatalysis is also emerging as a powerful tool, enabling the late-stage functionalization of sulfonamides under mild, metal-free conditions. acs.org This strategy allows for the direct modification of complex molecules, providing a more efficient way to generate diverse libraries of analogues.

One-pot synthesis and multicomponent reactions are also being increasingly utilized for the synthesis of pyridyl sulfonamides and related heterocyclic structures. These methods improve efficiency by combining multiple reaction steps into a single operation, which reduces waste, saves time, and simplifies purification procedures. nih.gov The use of microwave-assisted synthesis can further enhance the efficiency of these reactions by reducing reaction times and improving yields. nih.gov

The table below summarizes some of the sustainable and scalable synthetic methodologies being developed for pyridyl sulfonamides:

| Synthetic Methodology | Key Features and Advantages | Relevance to Pyridyl Ethanesulfonamide (B75362) Synthesis |

| Aqueous Synthesis | Use of water as a solvent, reduced use of organic solvents, simplified workup | Environmentally friendly and potentially safer manufacturing processes |

| Transition-Metal Catalysis | Enables novel bond formations, avoids harsh reagents | More efficient and versatile routes to complex sulfonamides |

| Photocatalysis | Mild, metal-free reaction conditions, enables late-stage functionalization | Facile generation of diverse analogues from advanced intermediates |

| One-Pot/Multicomponent Reactions | Increased efficiency, reduced waste, simplified purification | Streamlined synthesis of complex pyridyl sulfonamide scaffolds |

| Microwave-Assisted Synthesis | Reduced reaction times, improved yields, enhanced reaction control | Accelerated synthesis and optimization of lead compounds |

Q & A

Q. What are the recommended synthetic routes for 2-(6-Chloropyridin-3-yl)ethanesulfonamide, and how can reaction efficiency be optimized?

A robust method involves reacting 6-chloropyridin-3-yl-ethyl derivatives with sulfonylating agents. For example, sulfonamide formation can be achieved using sulfonic acid chlorides in pyridine with catalytic DMAP (4-dimethylaminopyridine) to enhance nucleophilicity. Reaction optimization includes controlling stoichiometry (1:1.1 molar ratio of amine to sulfonyl chloride) and maintaining anhydrous conditions at 0–5°C to minimize side reactions. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity (>95%) .

Q. How is structural validation performed for this compound in crystallographic studies?

Structural validation employs tools like SHELXL for refinement and ORTEP-3 for visualizing thermal ellipsoids and bond geometries. Key parameters include:

Q. What spectroscopic techniques are critical for characterizing this compound?

- NMR : H and C NMR to confirm substitution patterns (e.g., pyridine ring protons at δ 7.8–8.5 ppm).

- HRMS : High-resolution mass spectrometry for molecular ion verification (e.g., [M+H] at m/z 235.0425).

- FT-IR : Sulfonamide S=O stretches at 1150–1350 cm .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore bioactivity modifications in derivatives of this compound?

Focus on systematic substitutions:

- Pyridine ring : Introduce electron-withdrawing groups (e.g., -NO) at the 4-position to enhance electrophilicity.

- Sulfonamide group : Replace with sulfonyl fluorides (e.g., 2-(6-chloropyridin-3-yl)methanesulfonyl fluoride) to improve metabolic stability .

- Ethyl linker : Shorten to methyl or extend to propyl to assess steric effects. Use molecular docking (AutoDock Vina) to predict binding affinities to target proteins (e.g., orexin receptors) .

Q. How should researchers address contradictions in crystallographic vs. computational data for this compound?

Discrepancies may arise from solvent effects or force field inaccuracies. Mitigation strategies:

Q. What methodologies are effective in studying the compound’s solubility and stability under physiological conditions?

- Solubility : Use shake-flask method with HPLC quantification in buffers (pH 1.2–7.4). Add co-solvents (≤10% DMSO) if needed.

- Stability : Conduct forced degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring. Hydrolytic degradation at the sulfonamide group is a common pathway .

Q. How can researchers design experiments to resolve conflicting bioactivity results across different assays?

- Assay validation : Use positive controls (e.g., known OX2R agonists for orexin receptor studies) .

- Statistical rigor : Apply ANOVA with post-hoc Tukey tests to compare IC values across replicates.

- Orthogonal assays : Combine enzymatic inhibition data with cell-based viability assays (e.g., MTT) to confirm mechanism-specific effects .

Methodological Challenges and Solutions

Q. What strategies improve yield in multi-step syntheses involving this compound intermediates?

- Stepwise monitoring : Use TLC (silica GF254, UV detection) after each step.

- Protecting groups : Temporarily protect reactive sites (e.g., Boc for amines) during sulfonylation.

- Flow chemistry : For scale-up, continuous flow reactors reduce side-product formation .

Q. How can computational models predict the environmental impact or degradation pathways of this compound?

- Software : Employ EPI Suite for biodegradability predictions (e.g., BIOWIN3) or Gaussian for transition-state modeling of hydrolysis.

- Metabolite tracking : Use C-labeled analogs in soil/water studies with LC-MS/MS detection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.